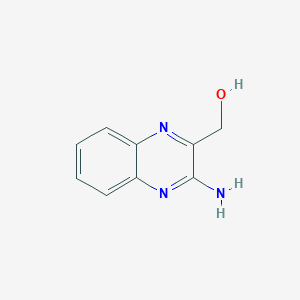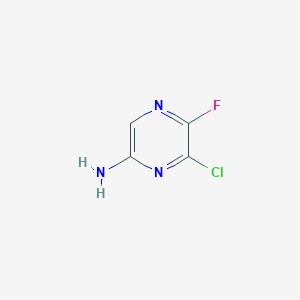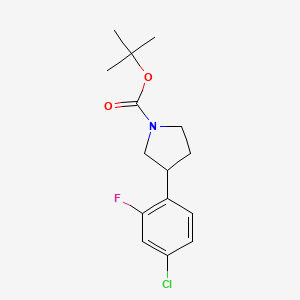
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19ClFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the 4-position, and a fluoro substituent at the 2-position of the phenyl ring
Preparation Methods
The synthesis of 1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with pyrrolidine to form the intermediate 3-(4-chloro-2-fluorophenyl)pyrrolidine.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), acids (e.g., TFA), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine: This compound has a similar structure but with different positions of the chloro and fluoro substituents, leading to variations in chemical reactivity and biological activity.
1-Boc-3-(4-chloro-2-methylphenyl)pyrrolidine: The presence of a methyl group instead of a fluoro group can result in different steric and electronic effects, affecting the compound’s properties.
Properties
Molecular Formula |
C15H19ClFNO2 |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl 3-(4-chloro-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(16)8-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
FVHJEZFKVULTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

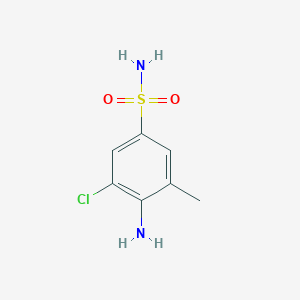
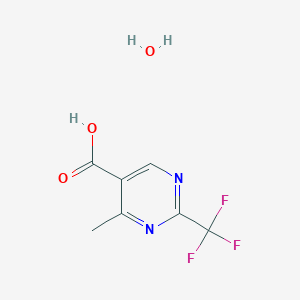
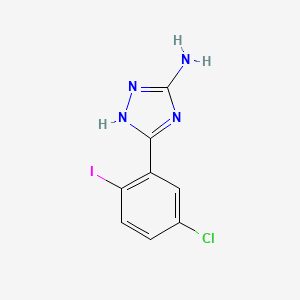
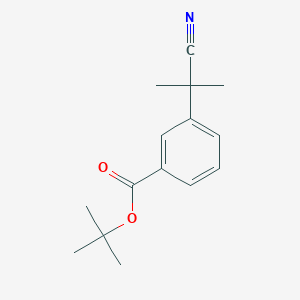
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
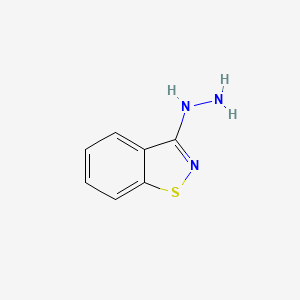
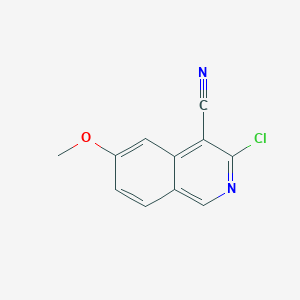
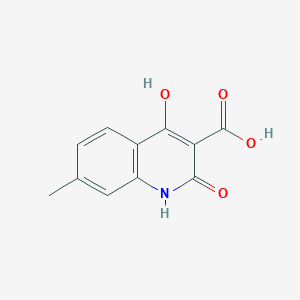
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
